

2',4'-Dihydroxyacetophenone chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2',4'-Dihydroxyacetophenone

Cat. No.: B118725

[Get Quote](#)

An In-depth Technical Guide to 2',4'-Dihydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Dihydroxyacetophenone, also known by its common names resacetophenone and 4-acetylresorcinol, is an aromatic ketone that serves as a vital building block in organic synthesis and a molecule of interest in medicinal chemistry.[1][2] Structurally, it is an acetophenone substituted with two hydroxyl groups at the 2' and 4' positions of the phenyl ring.[3] This compound is a naturally occurring plant metabolite and has garnered significant attention for its diverse biological activities, including antioxidant, antibacterial, and anti-inflammatory properties.[1][3][4]

Its utility extends to being a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, including chromones, flavones, and other heterocyclic compounds.[1][3] Derivatives of **2',4'-dihydroxyacetophenone** have been explored as potent inhibitors of enzymes such as phosphodiesterases (PDEs), highlighting its potential as a scaffold for drug discovery.[5] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, biological activities, and relevant experimental protocols.

Chemical Structure and Properties

2',4'-Dihydroxyacetophenone is a dihydroxyacetophenone characterized by the chemical formula $C_8H_8O_3$.^{[1][3]}

Physicochemical Properties

The key physicochemical properties of **2',4'-Dihydroxyacetophenone** are summarized in the table below. It typically appears as a yellow-brown to reddish-brown crystalline powder.^{[1][3]} It is soluble in hot alcohols, pyridine, and glacial acetic acid, but shows poor solubility in ether, benzene, and chloroform.^[3]

Property	Value	Reference
Molecular Formula	$C_8H_8O_3$	^{[3][6]}
Molecular Weight	152.15 g/mol	^{[3][6]}
IUPAC Name	1-(2,4-dihydroxyphenyl)ethanone	
CAS Number	89-84-9	^{[3][6]}
Appearance	Yellow-brown to reddish-brown crystalline powder	^{[1][3]}
Melting Point	142–147 °C	^{[7][8][9]}
Boiling Point	180-181 °C at 10 mmHg; ~319 °C (est.) at 760 mmHg	^{[7][10]}
Solubility	Soluble in DMSO, hot alcohol, pyridine, glacial acetic acid.	^{[3][8][11]}
pKa (Strongest Acidic)	7.9	^[12]

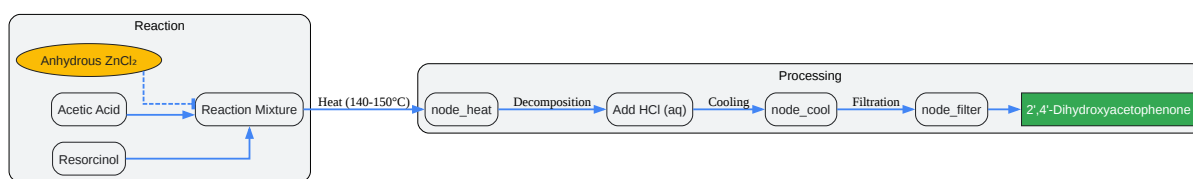
Spectroscopic Data

The structural identity of **2',4'-Dihydroxyacetophenone** is confirmed by various spectroscopic techniques. Key data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are presented below.

Spectroscopy	Data	Reference
¹ H-NMR	Spectra available, characteristic peaks for aromatic protons, hydroxyl groups, and methyl protons.	[4] [13] [14]
¹³ C-NMR	Spectra available, showing characteristic shifts for carbonyl carbon, aromatic carbons, and methyl carbon.	[15] [16] [17] [18]
FT-IR (KBr Pellet)	Characteristic peaks for O-H stretching, C=O stretching (ketone), and aromatic C=C stretching.	[19] [20] [21]
Mass Spectrometry	Molecular Ion Peak (M+) at m/z = 152. Key fragments observed.	[11] [22] [23]

Synthesis and Manufacturing

2',4'-Dihydroxyacetophenone is commonly synthesized via the Friedel-Crafts acylation of resorcinol. The most established method is the Hoesch reaction, which involves the reaction of resorcinol with acetic acid in the presence of a Lewis acid catalyst, typically anhydrous zinc chloride.[\[3\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)



[Click to download full resolution via product page](#)

Figure 1: General workflow for the Hoesch synthesis of **2',4'-Dihydroxyacetophenone**.

An alternative approach involves reacting resorcinol and acetic acid in the presence of a proton acid catalyst while continuously removing the water formed during the reaction to drive the equilibrium towards the product.[6]

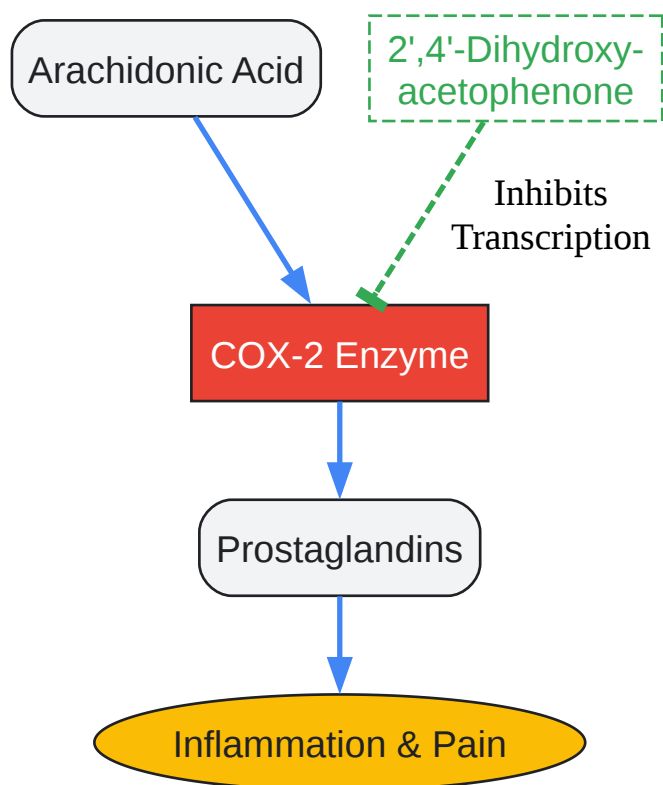
Biological Activities and Signaling Pathways

2',4'-Dihydroxyacetophenone exhibits a range of biological effects, primarily attributed to its phenolic structure which allows it to act as a potent antioxidant by scavenging free radicals.[1]

Biological Activity	Description	Key Data	Reference
Anti-inflammatory	Inhibits the transcription of Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.	IC ₅₀ = 500 µM (in DLD-1 cancer cells)	[24]
Antioxidant	Acts as a free radical scavenger.	-	[1]
Antibacterial	Shows inhibitory activity against the growth of certain bacteria.	-	[1]
Enzyme Inhibition	Derivatives act as potent inhibitors of Phosphodiesterase-1 (PDE-1) and Phosphodiesterase-3 (PDE-3).	-	[5]

Inhibition of COX-2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. **2',4'-Dihydroxyacetophenone** has been shown to inhibit the transcription of COX-2, thereby reducing the production of pro-inflammatory prostaglandins.[\[24\]](#)

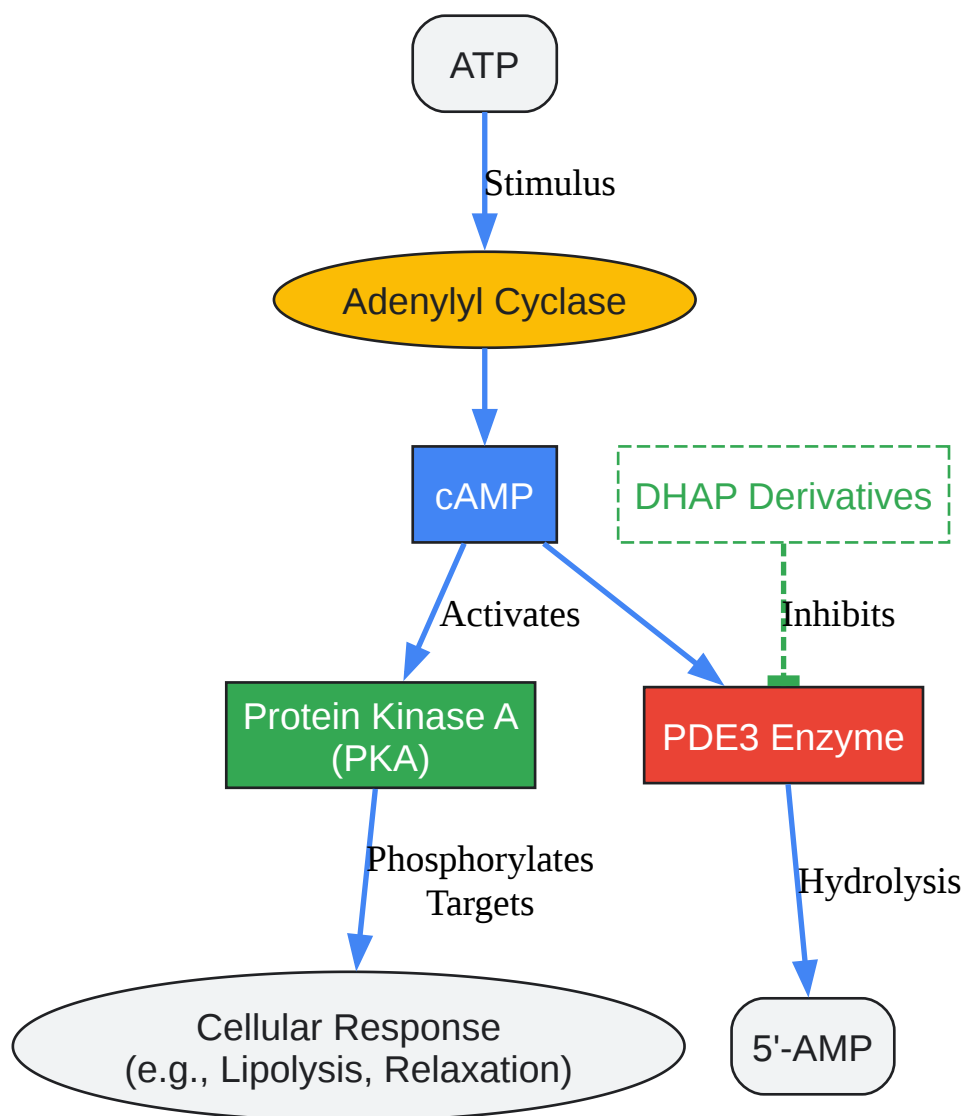


[Click to download full resolution via product page](#)

Figure 2: Inhibition of the COX-2 signaling pathway by **2',4'-Dihydroxyacetophenone**.

Role in Phosphodiesterase (PDE) Signaling

While the parent compound's activity is not fully elucidated, its derivatives have shown potent inhibition of phosphodiesterases, particularly PDE3.[5] PDEs are enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] PDE3 is a cGMP-inhibited cAMP-hydrolyzing enzyme. By inhibiting PDE3, compounds can increase intracellular cAMP levels, which in turn activates Protein Kinase A (PKA) and modulates numerous downstream cellular processes, including cardiac muscle contraction, smooth muscle relaxation, and lipolysis.[1]



[Click to download full resolution via product page](#)

Figure 3: Modulation of the PDE3 signaling pathway by **2',4'-Dihydroxyacetophenone** derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of **2',4'-Dihydroxyacetophenone** and for assays relevant to its primary biological activities.

Synthesis of 2',4'-Dihydroxyacetophenone (Hoesch Reaction)

This protocol is adapted from established procedures for the acylation of resorcinol.^{[7][8]}

Materials:

- Resorcinol (1 mole equivalent)
- Anhydrous Zinc Chloride (1.2 mole equivalent)[7]
- Glacial Acetic Acid (2.7 mole equivalent)[7]
- Concentrated Hydrochloric Acid
- Deionized Water
- Ice
- 1-L Beaker, Sand Bath or Heating Mantle, Stirring Rod, Filtration Apparatus

Procedure:

- In a 1-L beaker, carefully dissolve 165 g (1.2 moles) of anhydrous zinc chloride in 165 g (2.7 moles) of glacial acetic acid. This may require gentle heating to approximately 140°C.[7]
- To this hot solution, add 110 g (1 mole) of resorcinol with continuous stirring.[7]
- Heat the reaction mixture on a sand bath until it just begins to boil (approx. 152°C). Immediately remove the heat source and allow the reaction to proceed without further heating for 20 minutes. The temperature should not exceed 159°C.[7]
- After 20 minutes, carefully dilute the hot mixture with a solution of 250 mL of concentrated hydrochloric acid and 250 mL of water to decompose the zinc complex.[7]
- Cool the resulting dark red solution in an ice bath to 5°C to induce precipitation of the product.[7]
- Collect the precipitate by filtration and wash the orange-red solid with 1 L of dilute (1:3) hydrochloric acid to remove any remaining zinc salts.[7]
- The crude product can be further purified by recrystallization from hot water or dilute hydrochloric acid to yield a tan-colored solid.[7][8][9]

DPPH Free Radical Scavenging Assay (Antioxidant Activity)

This is a general and widely used protocol to assess the antioxidant capacity of a compound.
[\[25\]](#)[\[26\]](#)

Materials:

- **2',4'-Dihydroxyacetophenone** (Test Compound)
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol or Ethanol (Spectrophotometric grade)
- Ascorbic Acid or Trolox (Positive Control)
- 96-well plate or spectrophotometer cuvettes
- Spectrophotometer (capable of reading at ~517 nm)

Procedure:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light, as DPPH is light-sensitive.[\[27\]](#)
- Preparation of Test Samples: Prepare a stock solution of **2',4'-Dihydroxyacetophenone** in methanol. Create a series of dilutions from this stock solution to test a range of concentrations. Prepare similar dilutions for the positive control (e.g., Ascorbic Acid).[\[27\]](#)
- Assay:
 - To a 96-well plate, add a defined volume of each sample dilution (e.g., 100 μ L).
 - Add an equal volume of the 0.1 mM DPPH working solution to each well to initiate the reaction (e.g., 100 μ L).[\[27\]](#)
 - Prepare a blank control containing only methanol and the DPPH solution.

- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[\[26\]](#)[\[27\]](#)
- Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.
[\[26\]](#)[\[27\]](#)
- Calculation: The percentage of radical scavenging activity is calculated using the following formula:
 - $\% \text{ Inhibition} = \frac{(\text{Absorbance of Control} - \text{Absorbance of Sample})}{\text{Absorbance of Control}} \times 100$
- The IC₅₀ value (the concentration of the test compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the % inhibition against the sample concentrations.[\[26\]](#)[\[28\]](#)

COX-2 Inhibitor Screening Assay (Fluorometric)

This protocol is based on commercially available kits for screening COX-2 inhibitors.[\[10\]](#)[\[29\]](#)

Materials:

- Recombinant Human COX-2 Enzyme
- COX Assay Buffer
- COX Probe (e.g., a fluorogenic substrate)
- Arachidonic Acid (Substrate)
- **2',4'-Dihydroxyacetophenone** (Test Inhibitor)
- Celecoxib (Positive Control Inhibitor)
- 96-well white opaque plate
- Fluorescence Plate Reader (Ex/Em = 535/587 nm)

Procedure:

- Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. Thaw the COX-2 enzyme on ice immediately before use.[\[10\]](#)[\[29\]](#)
- Inhibitor Preparation: Dissolve the test inhibitor (**2',4'-Dihydroxyacetophenone**) and positive control (Celecoxib) in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations with COX Assay Buffer.[\[10\]](#)
- Reaction Setup: In a 96-well plate, set up the following wells:
 - Enzyme Control [EC]: Add Assay Buffer.
 - Inhibitor Control [IC]: Add the positive control inhibitor (Celecoxib).
 - Sample Screen [S]: Add the diluted test inhibitor.
- Reaction Mix: Prepare a reaction mix containing COX Assay Buffer and the COX Probe. Add this mix to all wells. Then add the COX-2 enzyme to all wells except for a background control.[\[10\]](#)[\[30\]](#)
- Pre-incubation: Pre-incubate the plate for a specified time (e.g., 10-15 minutes) at the recommended temperature (e.g., 25°C or 37°C) to allow the inhibitors to interact with the enzyme.[\[12\]](#)[\[30\]](#)
- Initiation: Initiate the reaction by adding the Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.[\[10\]](#)[\[30\]](#)
- Measurement: Immediately begin measuring the fluorescence kinetically (Ex/Em = 535/587 nm) for 5-10 minutes.[\[10\]](#)[\[29\]](#)
- Calculation: The rate of reaction is determined from the linear portion of the kinetic curve. The percent inhibition is calculated as:
 - % Inhibition = $[(\text{Rate of EC} - \text{Rate of S}) / \text{Rate of EC}] \times 100$
- The IC₅₀ value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Safety and Handling

2',4'-Dihydroxyacetophenone is classified as an irritant. It can cause skin irritation, serious eye damage, and may cause respiratory irritation upon inhalation of its dust.[2][15][31]

- Handling: Use in a well-ventilated area. Avoid formation and inhalation of dust. Avoid contact with skin and eyes.[27][31] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[15][31]
- Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][27] Keep the container tightly closed.[15][31]
- First Aid: In case of eye contact, rinse cautiously with water for several minutes.[15][31] For skin contact, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phosphodiesterase 3 - Wikipedia [en.wikipedia.org]
- 2. Reactome | PDE3B signalling [reactome.org]
- 3. Cyclic nucleotide phosphodiesterase 3 signaling complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4-Dihydroxyacetophenone(89-84-9) 1H NMR spectrum [chemicalbook.com]
- 5. Regulation of Phosphodiesterase 3 and Inducible cAMP Early Repressor in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5621146A - Process for producing 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation [jmchemsci.com]
- 9. JPS5965039A - Method for producing 2,4-dihydroxyacetophenone - Google Patents [patents.google.com]
- 10. assaygenie.com [assaygenie.com]
- 11. 2',4'-Dihydroxyacetophenone | C₈H₈O₃ | CID 6990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2.6. COX-2 Inhibition Assay [bio-protocol.org]
- 13. 2',6'-Dihydroxyacetophenone(699-83-2) 1H NMR spectrum [chemicalbook.com]
- 14. 2',5'-Dihydroxyacetophenone(490-78-8) 1H NMR [m.chemicalbook.com]
- 15. rsc.org [rsc.org]
- 16. spectrabase.com [spectrabase.com]
- 17. 2',5'-Dihydroxyacetophenone(490-78-8) 13C NMR [m.chemicalbook.com]
- 18. 2',6'-Dihydroxyacetophenone(699-83-2) 13C NMR spectrum [chemicalbook.com]
- 19. spectrabase.com [spectrabase.com]
- 20. 2,4-Dihydroxyacetophenone(89-84-9) IR Spectrum [m.chemicalbook.com]
- 21. researchgate.net [researchgate.net]
- 22. 2,4-Dihydroxyacetophenone, 2TMS derivative [webbook.nist.gov]
- 23. 2,4-Dihydroxyacetophenone | CAS:89-84-9 | Manufacturer ChemFaces [chemfaces.com]
- 24. medchemexpress.com [medchemexpress.com]
- 25. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. acmerresearchlabs.in [acmerresearchlabs.in]
- 28. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 29. abcam.com [abcam.com]
- 30. cdn.caymanchem.com [cdn.caymanchem.com]
- 31. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [2',4'-Dihydroxyacetophenone chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b118725#2-4-dihydroxyacetophenone-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com